Rolapitant is a novel antiemetic agent classified as a neurokinin-1 receptor antagonist. It is primarily utilized for the prevention of nausea and vomiting associated with chemotherapy and postoperative settings. The compound is notable for its (1S,2S,3S)-isomer configuration, which plays a crucial role in its pharmacological efficacy. Rolapitant was developed to provide prolonged protection against nausea and vomiting, making it an important addition to antiemetic therapies.
Rolapitant is derived from the class of compounds known as neurokinin-1 receptor antagonists, which target the neurokinin-1 receptor involved in the emetic response. It is specifically used in clinical settings to manage chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The compound’s development has been documented through various patents and scientific literature, highlighting its synthesis routes and therapeutic applications .
The synthesis of Rolapitant involves a multi-step process that can be quite complex. Here’s a breakdown of the technical details involved in its preparation:
Rolapitant has a specific molecular structure characterized by its chiral centers, which are critical for its biological activity. The structural formula can be represented as follows:
The molecular structure includes a piperidine ring and a phenyl group, contributing to its binding affinity for the neurokinin-1 receptor .
The chemical reactions involved in the synthesis of Rolapitant include:
Rolapitant exerts its antiemetic effects by selectively antagonizing the neurokinin-1 receptor in the central nervous system. This receptor is involved in mediating nausea and vomiting responses:
The physical and chemical properties of Rolapitant include:
Rolapitant's primary applications are in clinical settings for:
Its effectiveness makes it a valuable tool in supportive cancer care and surgical recovery protocols .
The absolute configuration of rolapitant's (1S,2S,3S)-isomer (CAS# 1214741-27-1) has been rigorously established through a multimodal analytical approach. X-ray crystallography remains the definitive method for configurational assignment, resolving spatial coordinates of chiral centers at positions C1, C2, and C3 within the diazaspirodecan-2-one core. This technique confirmed the S configuration at all three stereogenic centers, with crystallographic data revealing a distorted chair conformation in the piperidine ring and equatorial positioning of the 3,5-bis(trifluoromethyl)phenethoxy substituent [7] [9]. Complementary chiroptical analyses—including electronic circular dichroism (ECD) and vibrational circular dichroism (VCD)—provided spectral fingerprints consistent with computational modeling at the density functional theory (DFT) level. The ECD spectrum exhibited characteristic positive Cotton effects at 210 nm and negative bands at 231.5 nm and 253.5 nm in acetonitrile, correlating with time-dependent DFT predictions for the (1S,2S,3S) enantiomer [10].
Synthetic validation further confirmed stereochemical integrity. Asymmetric synthesis commenced from enantiomerically pure precursors: (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol served as the chiral synthon, with stereoselective alkylation and ring-closing metathesis ensuring retention of configuration at all stages. Chiral HPLC (Chiralpak IG column) achieved baseline resolution (Rs = 2.8) of diastereomers, enabling isolation and characterization of the pharmacologically active (1S,2S,3S) isomer [7].
Table 1: Experimental Techniques for Absolute Configuration Assignment of (1S,2S,3S)-Rolapitant
Method | Key Parameters | Stereochemical Outcome |
---|---|---|
X-ray Crystallography | Space group P212121, resolution 2.20 Å | Confirmed 1S,2S,3S configuration |
ECD Spectroscopy | Positive CE: 210 nm; Negative CE: 231.5/253.5 nm | Matched DFT-predicted (1S,2S,3S) spectrum |
Chiral HPLC | Chiralpak IG, CH2Cl2/MeOH (60:40 + 0.1% DEA) | Rs = 2.8 for (1S,2S,3S) isomer |
Synthetic Route Control | (1R)-Alcohol precursor → stereoretentive alkylation | ≥98% ee for target isomer |
Diastereomeric variants of rolapitant exhibit profound differences in electronic topography and binding behavior. Quantum mechanical calculations (B3LYP/6-311G*) reveal that the (1S,2S,3S) isomer adopts a low-energy conformation where the 3,5-bis(trifluoromethyl)phenyl group occupies a pseudo-axial orientation. This positioning maximizes π-stacking with Trp184/Trp193 in the NK1 receptor while enabling hydrogen bonding between the carbonyl oxygen (C2=O) and His197 [9]. In contrast, the (1R,2R,3R*) isomer (CAS# 1214741-26-0) displays a 7.8 kcal/mol higher energy barrier due to steric clashes between the trifluoromethyl groups and the diazaspiro core, forcing the aryl moiety into a sterically congested equatorial position.
Electrostatic potential (ESP) mapping highlights critical distinctions: The (1S,2S,3S) isomer exhibits a pronounced negative potential (–42.3 kcal/mol) at the carbonyl oxygen, facilitating hydrogen bonding with the receptor. Conversely, diastereomers with inverted configurations at C1 or C3 show attenuated ESP values (< –30 kcal/mol), reducing polar interactions. Molecular dynamics simulations (1 µs) demonstrate that only the (1S,2S,3S) isomer maintains stable contacts (occupancy >85%) with Glu247 (helix V) and Gln134 (ECL2) in the NK1 binding pocket [6] [9].
Table 2: Stereoelectronic Parameters of Rolapitant Diastereomers
Isomer (CAS#) | Relative Energy (kcal/mol) | ESP (C=O; kcal/mol) | NK1 Ki (nM) | CYP2D6 IC50 (µM) |
---|---|---|---|---|
(1S,2S,3S) (1214741-27-1) | 0.0 | –42.3 | 0.66 ± 0.11 | 24.0 ± 1.8 |
(1R,2R,3R) (1214741-26-0) | 7.8 | –29.5 | 420 ± 35 | 38.2 ± 3.4 |
(1S,2S,3R) (1214741-29-3) | 3.1 | –33.2 | 85 ± 9.6 | 31.5 ± 2.7 |
(1R,2S,3S) (1214741-28-2) | 5.9 | –27.8 | 210 ± 22 | 42.6 ± 4.1 |
The three contiguous S-configured stereocenters enforce a rigidified bioactive conformation essential for high-affinity NK1 antagonism. Conformational sampling via accelerated molecular dynamics (aMD) reveals that the (1S,2S,3S) isomer samples a narrow torsional space: the C1–C2–C3–C4 dihedral varies by only ±15°, stabilizing the spiro junction geometry. This rigidity preorganizes the molecule for optimal receptor engagement, reducing the entropic penalty upon binding (ΔΔS = –4.2 kcal/mol). In contrast, diastereomers with 1R or 3R configurations show torsional flexibility >±60°, necessitating energy-consuming conformational freezing during receptor association [6] [9].
The binding pharmacophore comprises three critical elements:
Inversion at any stereocenter disrupts this triad: The 1R epimer mispositions the phenyl ring by 4.2 Å from Trp184, while the 3R isomer displaces the trifluoromethyl groups from their hydrophobic subpockets. Notably, the (1S,2S,3S) configuration uniquely enables an interhelical salt bridge between Glu2476.30 and Arg2436.34, stabilizing the inactive receptor conformation [9].
Table 3: Role of Individual Stereocenters in Receptor Binding
Stereocenter | Function in (1S,2S,3S)-Isomer | Consequence of Inversion |
---|---|---|
C1 (S) | Orients phenyl ring for Trp184 stacking | +3.2 Å displacement from Trp184; ΔΔG = +2.4 kcal/mol |
C2 (S) | Maintains lactam coplanarity for H-bond donation | Loss of H-bond to His197; Ki increase 130-fold |
C3 (S) | Positions CF3 groups in hydrophobic cleft | Steric clash with Phe268; van der Waals penalty +1.8 kcal/mol |
Metabolic stability is stereodependent: The (1S,2S,3S) isomer demonstrates slower CYP3A4-mediated oxidation (half-life 169–183 hours) due to restricted access to the pyrrolidine C4-hydroxylation site. Molecular docking shows that only this diastereomer buries the C4 position within a sterically shielded pocket, reducing metabolic vulnerability [1] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4